3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from simpler compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. It could involve techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, the yield, etc.Physical And Chemical Properties Analysis
This involves studying the physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.Safety And Hazards
This involves studying the potential hazards associated with the compound. It could include toxicity, flammability, environmental impact, etc.
Future Directions
This would involve a speculative discussion on the potential future applications or studies involving the compound.
Please note that the actual analysis would depend on the available literature and studies on the compound. If the compound is not widely studied, some of the above sections might not be applicable.
properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3S/c1-15-14-16(2)28(25-15)22-9-8-21(23-24-22)26-10-12-27(13-11-26)32(29,30)20-7-6-19(31-5)17(3)18(20)4/h6-9,14H,10-13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFRWGZFYXPNLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C(=C(C=C4)OC)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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